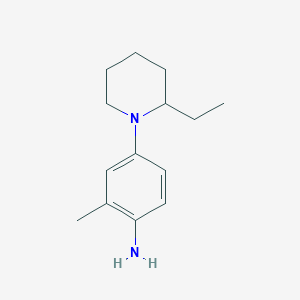

4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Description

Crystallographic Analysis and Conformational Studies

There is currently no specific crystallographic analysis available for 4-(2-ethylpiperidin-1-yl)-2-methylaniline. However, crystal structure analysis generally involves X-ray diffraction to determine the arrangement of atoms in the solid state. Key data obtained from such analysis includes unit cell dimensions, space group, and atomic coordinates, which can be used to understand the compound's solid-state conformation and packing.

Crystallographic data of a similar compound is shown in the table below:

| Crystal data | Crystal data |

|---|---|

| Chemical formula | C\$${12}\$$H\$$9\$$N\$$3\$$O\$$4\$$S |

| M\$$r\$$ | 291.28 |

| Crystal system, space group | Orthorhombic, P2\$$1\$$2\$$1\$$2\$$_1\$$ |

| Temperature (K) | 293 |

| a, b, c (Å) | 7.1335 (4), 11.7297 (6), 15.4593 (7) |

| V (Å^3^) | 1293.54 (11) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm^−1^) | 0.27 |

| Crystal size (mm) | 0.75 × 0.39 × 0.14 |

Conformational studies, often conducted alongside crystallographic analysis or through computational methods, explore the various spatial arrangements of atoms within the molecule and their relative energies. These studies reveal the preferred three-dimensional shape of the molecule, which can influence its interactions with other molecules.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry are essential for characterizing the structure of this compound.

- Nuclear Magnetic Resonance (NMR) NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within the molecule. Both proton (\$$^1\$$H) and carbon-13 (\$$^{13}\$$C) NMR spectra can be used to identify the different types of hydrogen and carbon atoms present, respectively. Chemical shifts, splitting patterns, and integration values offer insights into the molecular structure.

- Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrational frequencies. For instance, N-H stretching vibrations in the aniline portion, C-H stretching vibrations in the ethyl and methyl groups, and C-N stretching vibrations in the piperidine ring can be identified.

- Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern. The mass spectrum displays a series of peaks corresponding to the intact molecule and its fragments, aiding in confirming the molecular structure and purity.

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-12-6-4-5-9-16(12)13-7-8-14(15)11(2)10-13/h7-8,10,12H,3-6,9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZULYQNKDCHWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline typically involves the reaction of 2-methylaniline with 2-ethylpiperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylpiperidin-1-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2-Ethylpiperidin-1-yl)-2-methylaniline is primarily explored for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models, potentially by modulating neurotransmitter systems such as serotonin and norepinephrine.

- Antitumor Properties : Studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines, suggesting its potential use as an anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers, indicating possible applications in treating inflammatory diseases.

Biological Studies

The compound has been studied for its interactions with biological targets:

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes related to metabolic pathways, which may be beneficial in drug design for metabolic disorders.

- Receptor Modulation : Research indicates that it may act on certain receptors involved in pain and mood regulation, making it a candidate for further pharmacological exploration.

Material Science

Due to its unique chemical structure, this compound is also being explored in materials science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties.

- Electrochemical Applications : Its properties may be harnessed in developing new materials for batteries or sensors due to the ability to modify electronic characteristics through substitution patterns.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study highlighted the compound's potential to enhance serotonergic transmission.

Case Study 2: Antitumor Activity

In vitro tests on human cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of approximately 5 µM. Further investigations into its mechanism indicated that it induces apoptosis via mitochondrial pathways.

Case Study 3: Anti-inflammatory Properties

Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Below is a detailed comparison of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline with structurally and functionally related aniline derivatives:

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences

Key Observations :

- Substituent Reactivity : The ethylpiperidine group in the target compound likely reduces electrophilicity at the aromatic ring compared to electron-withdrawing groups (e.g., -Cl in 4-chloro-2-methylaniline), which promotes metabolic activation and DNA binding .

- Crystallinity : Unlike 4-methoxy-2-methylaniline, which forms hydrogen-bonded crystals , the bulky ethylpiperidine group may disrupt crystalline packing, favoring amorphous states.

Biological Activity

4-(2-Ethylpiperidin-1-yl)-2-methylaniline, also known by its CAS number 1154644-03-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with an ethyl group and a methylaniline moiety. Its structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar piperidine structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share these properties. For instance, a study demonstrated that piperidine derivatives can induce apoptosis in hypopharyngeal tumor cells, enhancing their potential as anticancer agents .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A review of piperidine derivatives revealed that several compounds in this class possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in both cancer and infectious diseases. The exact targets and pathways remain an area for further research.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including variations of this compound. These derivatives were tested for their ability to inhibit cell proliferation in breast cancer cell lines. The results indicated that certain modifications to the piperidine ring enhanced cytotoxicity compared to the parent compound .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Piperidine Derivative A | 10 | MCF-7 |

| Piperidine Derivative B | 20 | MCF-7 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various piperidine derivatives against Staphylococcus aureus. The study found that compounds structurally similar to this compound exhibited significant antibacterial activity, suggesting potential for development into new antimicrobial agents .

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | S. aureus |

| Piperidine Derivative C | 16 | S. aureus |

| Piperidine Derivative D | 64 | S. aureus |

Q & A

Q. What are the recommended synthetic routes for 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of substituted anilines often involves nucleophilic substitution or reductive amination. For this compound, coupling 2-methylaniline derivatives with 2-ethylpiperidine under catalytic conditions (e.g., Pd-mediated cross-coupling or acid catalysis) is plausible. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction efficiency. Monitor intermediates via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is advised .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze -NMR for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and piperidine protons (δ 1.2–3.0 ppm). -NMR should confirm quaternary carbons in the piperidine ring.

- IR : Validate N–H stretching (~3400 cm) and aromatic C=C bonds (~1600 cm).

- MS : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound, given structural analogs like o-toluidine are carcinogenic?

- Methodological Answer : Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Conduct toxicity assessments via Ames tests or in vitro cytotoxicity assays. Refer to Safety Data Sheets (SDS) of structurally related anilines (e.g., o-toluidine) for hazard benchmarking .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare computational results with experimental UV-Vis spectra to validate electronic transitions. Address discrepancies by refining exchange-correlation functionals (e.g., inclusion of exact exchange terms) .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic stability?

- Methodological Answer : Re-evaluate experimental conditions (e.g., solvent effects, temperature) and computational parameters (e.g., solvation models, dispersion corrections). Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation. Cross-validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How does the ethylpiperidine substituent influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : Design metal complexes (e.g., with Cu or Pd) by leveraging the lone pair on the aniline nitrogen and piperidine’s tertiary amine. Characterize via X-ray crystallography (monoclinic/orthorhombic systems) and cyclic voltammetry to assess redox behavior. Compare with analogs lacking the ethyl group to isolate steric/electronic effects .

Q. What role does this compound play in synthesizing heterocyclic frameworks via cycloaddition or annulation reactions?

- Methodological Answer : Explore [4+2] cycloadditions with dienophiles (e.g., maleimides) or Pd-catalyzed C–H activation to form quinoline or indole derivatives. Optimize regioselectivity using directing groups (e.g., –NH) and track kinetics via in situ FTIR .

Q. How can solid-state interactions (e.g., π-stacking, hydrogen bonding) be analyzed to improve crystallization strategies?

- Methodological Answer : Perform X-ray diffraction (XRD) to map crystal packing. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π). Screen solvents (e.g., ethanol/water mixtures) to optimize crystal morphology and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.